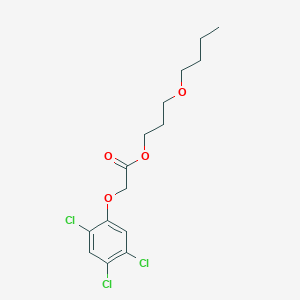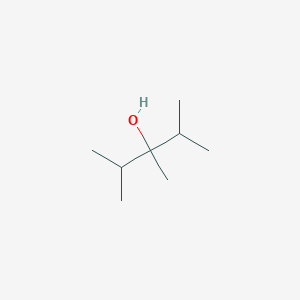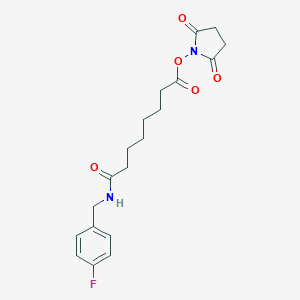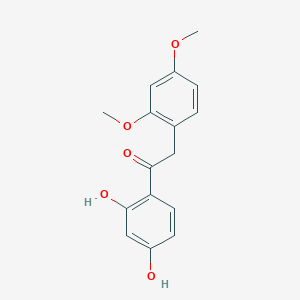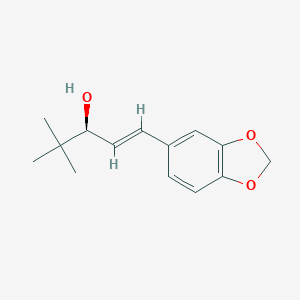
(-)-Stiripentol
Übersicht
Beschreibung
(-)-Stiripentol is an anticonvulsant drug primarily used as adjunctive therapy in conjunction with valproate and clobazam for the treatment of severe myoclonic epilepsy of infancy (SMEI), also known as Dravet syndrome. This rare form of epilepsy manifests within the first year of life and is associated with significant morbidity and mortality. Clinical trials have demonstrated a significantly higher response rate in patients treated with stiripentol compared to those receiving a placebo. The drug has been shown to reduce seizure frequency and, in some cases, lead to seizure-free periods. However, stiripentol can cause side effects such as drowsiness, loss of appetite, and weight loss, and it inhibits various cytochrome P450 isoenzymes, which may result in clinically significant drug interactions .
Synthesis Analysis
The synthesis of stiripentol involves the creation of a racemic mixture, which is a compound that contains equal amounts of left- and right-handed enantiomers. The synthesis process and the quality control of the raw material can be monitored using techniques such as X-ray powder diffractometry, differential scanning calorimetry, and infrared spectrometry. These methods ensure the consistency and purity of stiripentol as a pharmaceutical compound .
Molecular Structure Analysis
Stiripentol's molecular structure is described as E(±) 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is a racemate compound that can form persistent glasses, which are amorphous solids that lack the long-range order characteristic of a crystalline solid. The thermodynamic properties of these glasses have been studied and compared to those of the crystalline material, providing insight into the stability and formulation of the drug .
Chemical Reactions Analysis
Stiripentol acts as an inhibitor of cytochrome P450, which is crucial for the metabolism of many drugs. This inhibition can lead to increased plasma concentrations of other antiepileptic drugs when used in combination. Additionally, stiripentol has been found to inhibit lactate dehydrogenase 5 isoenzyme, which is involved in the production of oxalate in the liver. This action suggests that stiripentol may have potential therapeutic applications beyond epilepsy, such as in the reduction of hyperoxaluria and protection against calcium oxalate nephrolithiasis and ethylene glycol poisoning .
Physical and Chemical Properties Analysis
The physical and chemical properties of stiripentol have been characterized through solid-state studies. These studies provide information on the solubility, stability, and formulation of the drug. Stiripentol's ability to form glasses indicates that it has unique physical properties that may affect its storage, handling, and pharmaceutical formulation .
Wissenschaftliche Forschungsanwendungen
Beyond epilepsy, stiripentol has demonstrated potential in reducing oxaluria, a condition characterized by excessive oxalate in urine, which can lead to kidney stones and renal failure. Stiripentol inhibits the lactate dehydrogenase (LDH-5) isoenzyme, reducing hepatic oxalate production and urine oxalate excretion. This effect has been observed both in vitro and in vivo, suggesting stiripentol's broader therapeutic applications (E. Letavernier & M. Daudon, 2020).
Research also explores stiripentol's role in comprehensive treatment plans for DS, highlighting its clinical relevance alongside other pharmacotherapies like cannabidiol and fenfluramine. Its inclusion in phase III clinical trials underscores its significance in managing convulsive seizure frequencies and showcasing its tolerability and efficacy in conjunction with other medications (A. Strzelczyk & S. Schubert-Bast, 2020).
Furthermore, stiripentol's pharmacological properties and its role in the pharmacological management of epilepsy are under continuous investigation, with studies emphasizing the need for new AEDs that offer improved efficacy, tolerability, and pharmacokinetic profiles (C. J. Landmark & S. Johannessen, 2012). The exploration of stiripentol and other new AEDs is crucial for advancing treatment strategies, especially for patients with drug-resistant epilepsy or those requiring specific therapeutic interventions.
Eigenschaften
IUPAC Name |
(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-IYNGYCSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Stiripentol | |
CAS RN |
144017-66-3 | |
| Record name | Stiripentol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIRIPENTOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



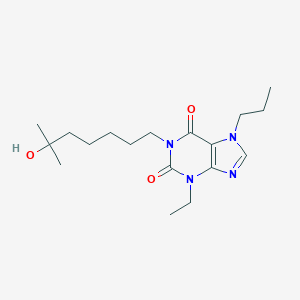
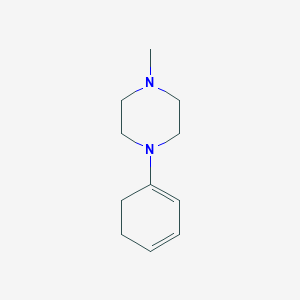

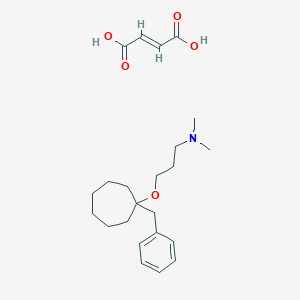
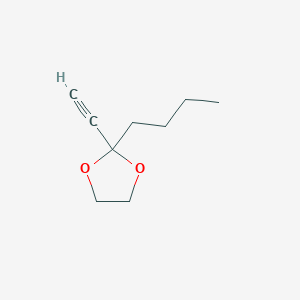
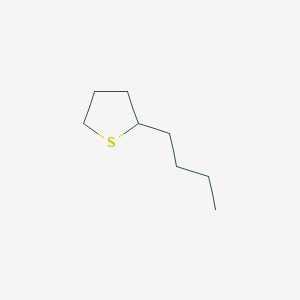
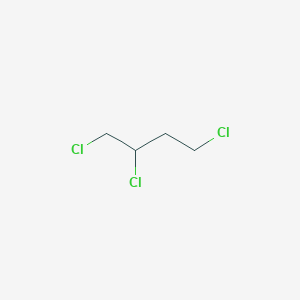
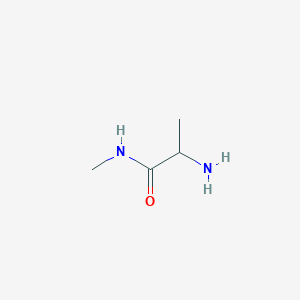
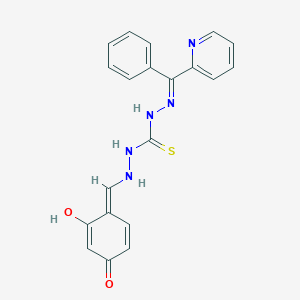
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
